Du-86 is a small molecule drug that serves as a model compound of an anti-tumor agent, specifically a segment B derivative of duocarmycin. It has been developed for targeting neoplasms and precancerous conditions, primarily through its action as a DNA alkylating agent. The compound is associated with Kyowa Kirin Co., Ltd. and has been investigated for its potential therapeutic applications in oncology, although it has reached a preclinical phase and is currently discontinued in higher clinical trials .
Du-86 originates from the family of duocarmycin compounds, which are known for their potent anti-tumor activity. The specific molecular formula for Du-86 is , and it has a CAS Registry number of 153925-97-4. Its development involved conjugation to tumor-specific antibodies via cleavable linkers to enhance targeted delivery to cancer cells .
The synthesis of Du-86 involves several steps, primarily focusing on the derivatization of the duocarmycin core structure. A notable method includes the introduction of an oxyethylamine arm at the 4-methoxy position of segment B, which enhances the compound's hydrophilicity while retaining stability and potency .
The synthesis typically employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification and analysis of the compound's stability and enzymatic release properties. The use of poly(ethylene glycol) (PEG) linkers combined with dipeptides like L-alanyl-L-valine facilitates targeted delivery mechanisms by allowing specific cleavage at tumor sites by enzymes such as thermolysin .
Du-86's molecular structure can be represented by its molecular formula . The InChIKey for Du-86 is YTGSKSUJQQNWRS-SRGMZFCMSA-N, which assists in identifying the compound in chemical databases.
The structural analysis reveals that Du-86 possesses a complex arrangement typical of duocarmycin derivatives, characterized by multiple functional groups that contribute to its reactivity and biological activity. The presence of nitrogen atoms in its structure indicates potential interactions with DNA .
Du-86 undergoes various chemical reactions primarily focused on its alkylating properties, which allow it to form covalent bonds with DNA. This mechanism leads to the disruption of DNA replication and transcription processes within cancer cells, ultimately inducing cell death.
The reactivity profile includes interactions with nucleophilic sites on DNA, where the alkylation process occurs. This reaction mechanism is crucial for its efficacy as an anti-tumor agent, as it selectively targets rapidly dividing cancer cells while sparing normal cells to some extent .
The mechanism of action for Du-86 involves its binding to DNA through alkylation, which results in cross-linking or strand breaks that inhibit cellular replication processes. This action disrupts the normal function of cancer cells, leading to apoptosis.
Research indicates that Du-86 exhibits significant potency against various tumor cell lines, including HeLaS3 and SW1116. Its efficacy is enhanced when conjugated with specific antibodies that target tumor-associated antigens, ensuring localized action at malignant sites .
Du-86 is described as a solid compound with specific melting points and solubility characteristics that are typical for small molecule drugs. Its hydrophilicity is enhanced through structural modifications aimed at improving bioavailability.
Chemically, Du-86 exhibits stability under physiological conditions but remains reactive enough to engage in alkylation reactions with nucleophilic sites on DNA. Its solubility profile allows for effective formulation in drug delivery systems aimed at cancer therapy .
Du-86 has been primarily investigated for its applications in cancer therapy due to its potent anti-tumor properties. The development of immunoconjugates utilizing Du-86 aims to improve targeting efficiency and reduce systemic toxicity associated with conventional chemotherapy.
Research continues into optimizing its delivery mechanisms through advanced formulations that leverage its unique chemical properties while enhancing therapeutic outcomes against various malignancies .
Duocarmycin natural products represent a class of exceptionally potent antitumor antibiotics isolated from Streptomyces species, characterized by their unique mechanism of DNA minor groove binding and sequence-selective alkylation. These compounds exhibit picomolar cytotoxicity against various cancer cell lines, making them among the most potent cytotoxic natural products known [3] [9]. Their biological activity stems from irreversible alkylation of adenine-N3 position within AT-rich regions of DNA, causing significant disruption to nucleic acid architecture and subsequent inhibition of essential cellular processes including DNA replication and transcription [5] [9]. Unlike conventional alkylating agents that primarily target guanine residues, this distinctive mechanism of adenine alkylation represents a novel therapeutic approach capable of overcoming certain resistance mechanisms common in cancer therapy [3].
The extreme cytotoxicity of natural duocarmycins (e.g., duocarmycin SA) initially limited their clinical utility due to unacceptable systemic toxicity profiles. This challenge spurred extensive research into synthetic analogs designed to improve the therapeutic index through structural modifications while preserving their potent DNA-damaging capabilities. These analogs function as synthetic DNA minor groove binders that deliver the cyclopropylpyrroloindole (CPI) alkylating unit to targeted genomic sequences [2] [9].
Table 1: Key Characteristics of Duocarmycin-Class Compounds
Property | Natural Compounds | Early Synthetic Analogs | Advanced Analogs (e.g., Du-86) |
---|---|---|---|
Potency Range | Picomolar | Low nanomolar | Picomolar |
Alkylation Target | Adenine-N3 | Adenine-N3 | Adenine-N3 |
Structural Complexity | High | Moderate | Optimized |
Solubility Profile | Poor | Improved | Engineered |
Therapeutic Index | Narrow | Moderate | Improved |
Clinical Status | Not developed | Phase I/II trials | Research compound |
The development trajectory of Du-86 follows extensive structure-activity relationship (SAR) studies conducted on the duocarmycin class over three decades. Initial isolation of duocarmycin A from Streptomyces strains in the late 1980s revealed extraordinary cytotoxicity but also significant hepatic toxicity, prompting investigations into synthetic analogs with improved safety profiles [3] [9]. Seminal work by Boger and others established the core pharmacophore requirements, leading to first-generation analogs including adozelesin, bizelesin, and carzelesin which entered clinical trials in the 1990s-2000s [9]. Despite promising mechanisms, these early candidates faced challenges including metabolic instability and persistent toxicity issues, limiting their clinical advancement [2].
Du-86 emerged as a next-generation derivative developed through rational drug design approaches focused on overcoming limitations of earlier analogs. Key innovations in Du-86's development include the implementation of achiral design principles to eliminate stereochemical complexity associated with natural duocarmycins [2]. This strategic modification addressed significant challenges in synthetic accessibility and batch consistency that hampered earlier development efforts. Additionally, Du-86 incorporates targeted solubility-enhancing modifications to the non-covalent binding subunit, improving pharmaceutical properties while maintaining sub-nanomolar potency [3].
Du-86 exhibits several critical structural innovations that differentiate it from natural duocarmycins and early synthetic analogs while retaining the essential pharmacophore elements required for potent biological activity:
Achiral Alkylation Subunit: Unlike natural duocarmycin A which contains a chiral center prone to racemization, Du-86 incorporates achiral analogs of the cyclopropapyrroloindole (CPI) unit such as seco-hydroxy-CBI-TMI or seco-amino-CBI-TMI frameworks. This elimination of chirality significantly simplifies synthetic pathways while maintaining DNA alkylation efficiency [2] [3].
Modified DNA-Binding Domain: The right-hand subunit responsible for non-covalent DNA minor groove recognition and binding has been systematically optimized in Du-86. Structural modifications include the incorporation of heterocyclic extensions and electron-withdrawing substituents that enhance AT-sequence selectivity while improving aqueous solubility compared to the highly lipophilic natural compounds [2].
Prodrug Capabilities: Du-86 features strategically placed protecting groups that function as prodrug elements, requiring enzymatic activation (e.g., carboxylesterases) within target tissues. This design significantly reduces off-target effects by minimizing premature activation in systemic circulation [5] [9].
Enhanced Stability Profile: Through replacement of labile functional groups and incorporation of metabolically resistant motifs, Du-86 demonstrates improved plasma stability compared to earlier analogs like CC-1065, which exhibited delayed toxicity due to metabolic degradation products [9].
Table 2: Structural Comparison of Duocarmycin Derivatives
Structural Feature | Duocarmycin A | Adozelesin (Early Analog) | Du-86 |
---|---|---|---|
Alkylation Unit | Chiral CPI | Chiral CPI | Achiral CBI |
DNA-Binding Unit | Unsubstituted indole | Modified indole | Extended heterocyclic system |
Activation Mechanism | Spontaneous | Spontaneous | Enzyme-dependent |
Key Substituents | Methoxy groups | Halogen substitutions | Polar solubilizing groups |
Stereochemical Complexity | High | Moderate | Minimal |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8